molecular formula C24H18N4O2S B15108355 2-{[2-(2-Methoxyphenyl)[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl}-1-phenylethanone

2-{[2-(2-Methoxyphenyl)[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl}-1-phenylethanone

Cat. No.: B15108355
M. Wt: 426.5 g/mol
InChI Key: QUFFERWBLAEQPJ-UHFFFAOYSA-N
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Description

2-{[2-(2-Methoxyphenyl)[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl}-1-phenylethanone is a heterocyclic compound belonging to the [1,2,4]triazolo[1,5-c]quinazoline class. Its structure features a triazoloquinazoline core substituted at position 2 with a 2-methoxyphenyl group and at position 5 with a sulfanyl-phenylethanone moiety.

Properties

Molecular Formula

C24H18N4O2S

Molecular Weight

426.5 g/mol

IUPAC Name

2-[[2-(2-methoxyphenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]-1-phenylethanone

InChI

InChI=1S/C24H18N4O2S/c1-30-21-14-8-6-12-18(21)22-26-23-17-11-5-7-13-19(17)25-24(28(23)27-22)31-15-20(29)16-9-3-2-4-10-16/h2-14H,15H2,1H3

InChI Key

QUFFERWBLAEQPJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=NN3C(=N2)C4=CC=CC=C4N=C3SCC(=O)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

The synthesis of 2-{[2-(2-Methoxyphenyl)[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl}-1-phenylethanone involves several steps. One common synthetic route includes the following steps:

    Formation of the Triazoloquinazoline Core: The triazoloquinazoline core can be synthesized by reacting 2-aminobenzonitrile with hydrazine hydrate to form a triazole intermediate. This intermediate is then cyclized with an appropriate aldehyde to form the triazoloquinazoline core.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a nucleophilic substitution reaction using 2-methoxyphenylboronic acid and a suitable halogenated triazoloquinazoline derivative.

    Attachment of the Phenylethanone Moiety:

Industrial production methods for this compound would likely involve optimization of these synthetic routes to improve yield and reduce costs.

Chemical Reactions Analysis

2-{[2-(2-Methoxyphenyl)[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl}-1-phenylethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced with other nucleophiles such as amines or thiols.

    Hydrolysis: Hydrolysis of the compound can be achieved under acidic or basic conditions, leading to the cleavage of the triazoloquinazoline core and the formation of corresponding carboxylic acids and amines.

Comparison with Similar Compounds

Comparison with Similar Compounds

Triazoloquinazoline derivatives are well-documented for their diverse biological activities. Below is a detailed comparison of the target compound with structurally and functionally related analogs:

Structural and Functional Comparison

Compound Substituents Biological Activity Key Findings Reference
Target Compound 2-(2-Methoxyphenyl), 5-sulfanyl-phenylethanone Not explicitly reported Hypothesized to exhibit enhanced lipophilicity and potential dual activity (antimicrobial/antitumor) based on substituent effects
Compound 100c–g Varied hetaryl groups at position 2 Moderate antitumor activity (NCI panel) Demonstrated selective cytotoxicity against cancer cell lines; activity modulated by hetaryl substituents
Potassium 2-hetarylthiolates (102a,b) Potassium thiolate at position 5, 2-(aryl/hetaryl) groups High antibacterial activity (S. aureus: MIC 12.5 µg/ml, MBC 25 µg/ml) Thiolate group enhances solubility and bioavailability; effective against Gram-positive pathogens
Potassium 2-(furan-2-yl)thiolate (102c) 2-(furan-2-yl), potassium thiolate Activity against methicillin-resistant S. aureus (MRSA) Furyl substituent may improve penetration into resistant bacterial strains

Key Observations

Substituent Effects on Activity: The 2-methoxyphenyl group in the target compound may confer improved pharmacokinetic properties compared to non-polar substituents (e.g., furan or simple aryl groups). Methoxy groups are known to enhance metabolic stability and receptor binding in medicinal chemistry . The sulfanyl-phenylethanone moiety differs from the thiolate salts in 102a–c.

Antibacterial vs. Antitumor Profiles: Compounds like 102a–c prioritize antibacterial activity, with MIC values as low as 12.5 µg/ml against S. aureus. The target compound’s sulfanyl group could similarly disrupt bacterial enzyme systems (e.g., thioredoxin reductase) . In contrast, antitumor analogs (100c–g) rely on aromatic substituents to intercalate DNA or inhibit kinases. The phenylethanone group in the target compound may offer a dual mechanism by combining redox activity (via sulfanyl) with kinase inhibition (via quinazoline core) .

Resistance and Selectivity :

  • The furan-substituted 102c shows efficacy against MRSA, suggesting that bulky or heterocyclic substituents mitigate resistance mechanisms. The 2-methoxyphenyl group in the target compound could similarly evade efflux pumps or modify target binding .

Research Implications and Limitations

  • Data Gaps : Direct pharmacological data for the target compound (e.g., IC50, MIC) are absent in the provided evidence, necessitating further experimental validation.
  • Synthetic Accessibility: The sulfanyl-phenylethanone substituent may pose synthetic challenges compared to thiolate salts, requiring optimized coupling protocols.
  • Therapeutic Potential: Structural parallels to 102a–c and 100c–g suggest the target compound warrants evaluation in both antimicrobial and anticancer assays.

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